(3-Phenylprop-1-en-1-yl)boronic acid
Description
(3-Phenylprop-1-en-1-yl)boronic acid (CAS#: 129423-29-6) is an organoboron compound with the molecular formula C₉H₁₁BO₂ and a molecular weight of 161.99 g/mol . Structurally, it features a propenyl chain substituted with a phenyl group and a boronic acid moiety. This compound is often utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of synthetic organic chemistry for constructing carbon-carbon bonds. Its trans-configuration (E-isomer) is explicitly noted in safety and synthesis guidelines .
Properties
IUPAC Name |
3-phenylprop-1-enylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8,11-12H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGWFDHLFMBIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCC1=CC=CC=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “(3-Phenylprop-1-en-1-yl)boronic acid” involves specific synthetic routes that include the reaction of precursor chemicals under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods involve the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and high yield. The process may involve multiple steps, including purification and crystallization, to obtain the final product.
Types of Reactions:
Oxidation: “this compound” can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also be reduced using reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum and may be conducted under inert atmospheres.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, “(3-Phenylprop-1-en-1-yl)boronic acid” is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it valuable for creating complex molecules.
Biology: The compound has applications in biological research, particularly in studying enzyme interactions and metabolic pathways.
Medicine: In medicine, “this compound” is explored for its potential therapeutic effects. It may be used in drug development and as a diagnostic tool.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other applications.
Mechanism of Action
The mechanism by which “(3-Phenylprop-1-en-1-yl)boronic acid” exerts its effects involves specific molecular targets and pathways. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Substituents: Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids exhibit potent anticancer activity, likely due to their extended aromatic systems enhancing membrane permeability or target interaction .
- Boronic vs. Borinic Acids : Borinic acids (e.g., diphenylborinic acid) show ~10-fold higher diol association constants compared to boronic acids, attributed to reduced steric hindrance and altered electronic properties .
Physicochemical Properties and Solubility
Solubility and stability are critical for boronic acid applications:
Key Observations :
Key Observations :
- While this compound lacks direct antiproliferative data, its analogs with aromatic substituents show sub-micromolar IC₅₀ values, suggesting that aromaticity enhances cytotoxicity .
- Boronic acid-containing proteasome inhibitors (e.g., bortezomib) demonstrate that the boronic moiety is critical for target binding, as non-boronic analogs (e.g., MG-262) lack comparable efficacy .
Key Observations :
- The propenyl-phenyl backbone of this compound may sterically hinder diol binding compared to planar aromatic boronic acids, reducing its utility in saccharide sensing .
- Borinic acids outperform boronic acids in diol recognition due to their reduced steric bulk and enhanced Lewis acidity .
Comparative Analysis with Borinic Acids
Borinic acids (R₁R₂B(OH)) differ from boronic acids (RB(OH)₂) in key aspects:
Key Observations :
- Borinic acids exhibit superior diol binding and catalytic versatility but are synthetically more challenging than boronic acids .
Biological Activity
(3-Phenylprop-1-en-1-yl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including antibacterial, antioxidant, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is significant in biological systems as it allows for the modulation of various biochemical pathways.
Antibacterial Activity
Research indicates that boronic acids, including this compound, exhibit notable antibacterial properties. A study reported that derivatives of phenylboronic acid demonstrated effective inhibition against Escherichia coli at concentrations as low as 6.50 mg/mL . This suggests a potential application in developing antibacterial agents.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli (ATCC 25922) | 6.50 mg/mL |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. For instance, studies have shown that related compounds exhibit strong free radical scavenging activity with IC50 values indicating high potency . Such properties are critical in preventing oxidative stress-related diseases.
Anticancer Activity
The anticancer potential of this compound has been highlighted in several investigations. A derivative of phenylboronic acid was found to have a significant cytotoxic effect on cancer cell lines, particularly MCF-7, with an IC50 value of 18.76 ± 0.62 µg/mL . This suggests that the compound could serve as a lead structure for developing new anticancer therapies.
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 18.76 ± 0.62 |
Enzyme Inhibition
The enzyme inhibition profile of this compound has also been investigated. It was reported to exhibit moderate activity against acetylcholinesterase (IC50: 115.63 ± 1.16 µg/mL), while showing high inhibition against butyrylcholinesterase (IC50: 3.12 ± 0.04 µg/mL) . These findings indicate its potential role in treating neurodegenerative disorders.
| Enzyme | IC50 (µg/mL) |
|---|---|
| Acetylcholinesterase | 115.63 ± 1.16 |
| Butyrylcholinesterase | 3.12 ± 0.04 |
Case Studies and Research Findings
Recent studies have focused on synthesizing novel compounds based on the boronic acid structure to enhance biological activity. For example, a study synthesized a boronic ester from quercetin and found that it exhibited superior antioxidant and anticancer activities compared to its parent compound . This highlights the importance of structural modifications in enhancing biological efficacy.
Additionally, molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, suggesting mechanisms by which it may exert its effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
